Cas no 2901082-34-4 (1,3-Dibromo-2-(diethoxymethyl)benZene)
1,3-Dibromo-2-(diethoxymethyl)benZene Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dibromo-2-(diethoxymethyl)benZene
- 2901082-34-4
- MFCD28976871
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- Inchi: 1S/C11H14Br2O2/c1-3-14-11(15-4-2)10-8(12)6-5-7-9(10)13/h5-7,11H,3-4H2,1-2H3
- InChI Key: OVWHGDIWZNUYHL-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1C(OCC)OCC)Br
Computed Properties
- Exact Mass: 337.93401g/mol
- Monoisotopic Mass: 335.93605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 18.5Ų
1,3-Dibromo-2-(diethoxymethyl)benZene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB603738-250mg |
1,3-Dibromo-2-(diethoxymethyl)benzene; . |
2901082-34-4 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB603738-1g |
1,3-Dibromo-2-(diethoxymethyl)benzene; . |
2901082-34-4 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB603738-5g |
1,3-Dibromo-2-(diethoxymethyl)benzene; . |
2901082-34-4 | 5g |
€2218.40 | 2024-07-19 |
1,3-Dibromo-2-(diethoxymethyl)benZene Suppliers
1,3-Dibromo-2-(diethoxymethyl)benZene Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1,3-Dibromo-2-(diethoxymethyl)benZene
Professional Introduction to 1,3-Dibromo-2-(diethoxymethyl)bencene (CAS No. 2901082-34-4)
1,3-Dibromo-2-(diethoxymethyl)bencene, with the CAS number 2901082-34-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of brominated aromatic ethers and has garnered attention due to its versatile applications in synthetic chemistry and potential utility in the development of novel pharmaceutical agents.
The molecular structure of 1,3-Dibromo-2-(diethoxymethyl)bencene consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions, and a diethoxymethyl group at the 2 position. This unique arrangement imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations. The presence of bromine atoms enhances its electrophilic aromatic substitution capabilities, while the diethoxymethyl group provides a site for further functionalization.
In recent years, there has been a growing interest in halogenated aromatic compounds due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The brominated derivatives of benzene are particularly noteworthy because they can serve as precursors for a wide range of pharmacologically active molecules. For instance, 1,3-Dibromo-2-(diethoxymethyl)bencene has been explored in the synthesis of antiviral and anticancer agents.
One of the most compelling aspects of 1,3-Dibromo-2-(diethoxymethyl)bencene is its utility in cross-coupling reactions, which are fundamental to modern organic synthesis. The bromine atoms can be readily displaced by various nucleophiles through palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings. These reactions allow for the introduction of diverse functional groups onto the benzene ring, enabling the construction of complex molecular architectures.
Recent studies have highlighted the importance of 1,3-Dibromo-2-(diethoxymethyl)bencene in the development of novel therapeutic agents. For example, researchers have utilized this compound to synthesize derivatives that exhibit potent inhibitory activity against specific enzymes implicated in inflammatory diseases. The diethoxymethyl group serves as a handle for further modifications, allowing chemists to fine-tune the pharmacological properties of these compounds.
The synthesis of 1,3-Dibromo-2-(diethoxymethyl)bencene typically involves bromination and etherification reactions starting from commercially available precursors. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for industrial applications. These methods often involve catalytic processes that minimize waste and enhance efficiency.
The role of computational chemistry in understanding the reactivity of 1,3-Dibromo-2-(diethoxymethyl)bencene cannot be overstated. Molecular modeling techniques have provided valuable insights into how this compound interacts with other molecules during chemical reactions. This information is crucial for designing more effective synthetic routes and predicting the outcomes of novel transformations.
In conclusion, 1,3-Dibromo-2-(diethoxymethyl)bencene (CAS No. 2901082-34-4) is a versatile compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an excellent candidate for further functionalization and utilization in synthetic chemistry. As research continues to uncover new applications for halogenated aromatic compounds, compounds like this are poised to play a crucial role in advancing drug discovery and development.
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